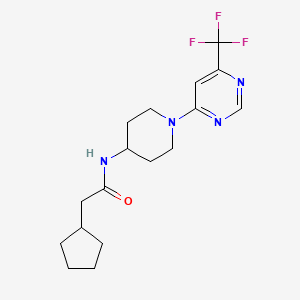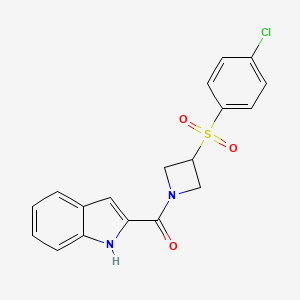
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, a sulfonyl group attached to a 4-chlorophenyl group, and an azetidin-1-yl group. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 374.84. Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Scientific Research Applications
Peptidomimetic Chemistry
Azetidines are known for their role as amino acid surrogates in peptidomimetic chemistry. The presence of the 4-chlorobenzenesulfonyl group in the compound can enhance its ability to mimic peptide bonds. This is particularly useful in the development of new pharmaceuticals that can resist enzymatic degradation, which is a common limitation of peptide-based drugs .
Catalytic Processes
The azetidine ring is a valuable player in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. The compound could potentially be involved in catalysis, leading to the creation of new materials or chemicals through these reactions .
Ring-Opening Reactions
Due to the strained nature of the azetidine ring, compounds like “2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole” are excellent candidates for ring-opening reactions. These reactions are pivotal in synthesizing various biologically active molecules and could be exploited for the synthesis of complex natural products .
Heterocyclic Synthons
Azetidines serve as versatile heterocyclic synthons in the synthesis of functionally decorated heterocyclic compounds. The compound’s structural features make it suitable for creating diverse heterocycles, which are essential in drug discovery and development .
Aza-Michael Addition Reactions
The compound can undergo aza-Michael addition reactions with NH-heterocycles, leading to the formation of new azetidine and oxetane amino acid derivatives. These derivatives have potential applications in medicinal chemistry, given their unique physicochemical properties .
Photocycloaddition Reactions
The aza Paternò–Büchi reaction is a [2+2] photocycloaddition reaction that can be used to synthesize functionalized azetidines. This compound, with its reactive azetidine ring, could be a candidate for such reactions, which are instrumental in creating compounds with novel properties .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound contains an azetidine moiety, which is synthesized through the aza paternò–büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The compound also contains an indole moiety, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It has been reported that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-13-5-7-14(8-6-13)25(23,24)15-10-21(11-15)18(22)17-9-12-3-1-2-4-16(12)20-17/h1-9,15,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYDSBGIDDDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


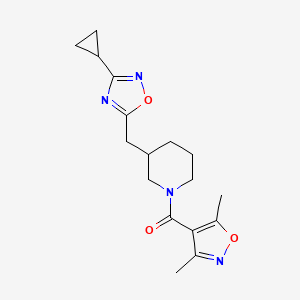
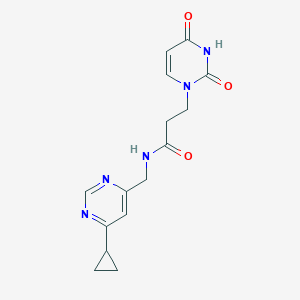
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

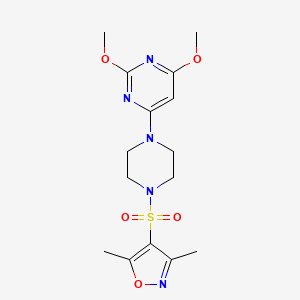
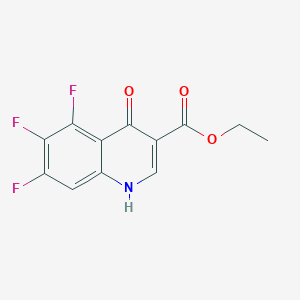
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
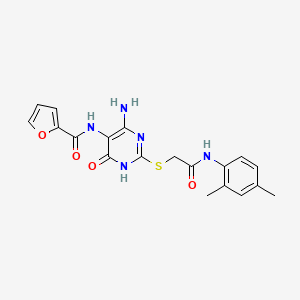
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)
